1,3,5-Trimethyl vs. 1-Methyl Pyrazole Core: Antiproliferative Activity Differential in U937 Cells
Directly comparative data for the target compound are unavailable. However, class-level SAR from a 2023 study demonstrates that the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold confers markedly superior antiproliferative activity relative to the 1-methyl-1H-pyrazole-4-sulfonamide scaffold. In the U937 cell line, the most active 1,3,5-trimethyl derivative (compound 9f) exhibited an IC50 of 18.7 µM, while the most potent 1-methyl analog (compound 8c) showed an IC50 of 47.2 µM—a 2.5-fold potency advantage for the trimethyl core [1]. The target compound retains this 1,3,5-trimethyl substitution and may therefore benefit from the same core-driven potency enhancement relative to 1-methyl analogs such as N-(2-(furan-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS 1797873-22-3).
| Evidence Dimension | Antiproliferative activity (IC50) in U937 human lymphoma cells |
|---|---|
| Target Compound Data | No direct data; inferred scaffold advantage from 1,3,5-trimethyl core SAR |
| Comparator Or Baseline | 1,3,5-trimethyl core (compound 9f): IC50 = 18.7 µM; 1-methyl core (compound 8c): IC50 = 47.2 µM |
| Quantified Difference | 2.5-fold lower IC50 for 1,3,5-trimethyl vs. 1-methyl scaffold (class-level proxy) |
| Conditions | U937 cell line, CellTiter-Glo viability assay, 48 h incubation, Mitomycin C reference control |
Why This Matters
For procurement where antiproliferative screening is the intended use, the 1,3,5-trimethyl core provides a demonstrable potency advantage over the 1-methyl core that would be lost if the structurally simpler 1-methyl analog were substituted.
- [1] Mahesh, P. et al. (2023) 'Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation', ACS Omega, 8(28), pp. 25262–25276. doi:10.1021/acsomega.2c07539. View Source
